N-(1-Amino-2,2-dichloroethyl)benzamide
Description
Properties
CAS No. |
90283-55-9 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
N-(1-amino-2,2-dichloroethyl)benzamide |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,12H2,(H,13,14) |
InChI Key |
XWNTYICHEOUUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate : N-(2,2-dichlorovinyl)benzamide is prepared via chlorination of benzamide derivatives using reagents like thionyl chloride or phosphorus pentachloride.
- Amination : The dichlorovinyl intermediate reacts with alkylamines (e.g., isopentylamine) in polar aprotic solvents (e.g., tetrahydrofuran or acetonitrile) at 0–25°C.
- Yield : Reported yields exceed 85% for alkylamines due to their high nucleophilicity.
Example Protocol :
Limitations
- Incompatibility with Arylamines/Ammonia : Aryl amines and ammonia fail to react under these conditions due to lower nucleophilicity and steric hindrance.
Two-Step Synthesis via N-(1,2,2,2-Tetrachloroethyl)benzamide Intermediate
For unreactive amines (e.g., arylamines or ammonia), a two-step strategy is employed, involving nucleophilic substitution followed by electrochemical reduction.
Step 1: Amination of N-(1,2,2,2-Tetrachloroethyl)benzamide
Step 2: Electrochemical Monodechlorination
- Reduction : The trichloro intermediate (N-(1-amino-2,2,2-trichloroethyl)benzamide) undergoes selective reduction at a controlled cathodic potential (−1.2 V vs. Ag/AgCl) in acetonitrile/water.
- Conditions : Use a platinum cathode and a divided cell to prevent over-reduction.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Alkylation | Two-Step Method |
|---|---|---|
| Applicable Amines | Alkylamines | Arylamines, Ammonia |
| Reaction Time | 4–6 hours | 12–24 hours |
| Overall Yield | 85–90% | 60–70% |
| Key Advantage | Simplicity | Broad substrate compatibility |
| Key Limitation | Limited scope | Requires electrochemical setup |
Structural and Mechanistic Insights
Crystallographic Validation
X-ray diffraction studies confirm the boat conformation of the dichloroethyl moiety and intramolecular hydrogen bonding between the amide NH and chlorine atoms. These interactions stabilize the product and influence its reactivity in downstream applications.
Solvent and Temperature Effects
- Polar Aprotic Solvents : THF and acetonitrile enhance reaction rates by stabilizing ionic intermediates.
- Low Temperatures : Critical for minimizing side reactions during direct alkylation (e.g., hydrolysis of the dichlorovinyl group).
Industrial-Scale Considerations
Cost-Efficiency
- Direct Method : Preferred for alkylamines due to lower reagent costs and shorter reaction times.
- Two-Step Method : Higher operational costs (electrochemical equipment) but necessary for arylamine derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2,2-dichloroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to ethyl or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of benzamide derivatives and carboxylic acids.
Reduction: Formation of ethylbenzamide or other alkyl-substituted benzamides.
Substitution: Formation of hydroxyl or amino-substituted benzamides.
Scientific Research Applications
N-(1-Amino-2,2-dichloroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Amino-2,2-dichloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The dichloroethylamine group in this compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., cyclization to form heterocycles) . Chlorine atoms in the 4-chloro derivative (CAS 90283-57-1) increase hydrophobicity (LogP 3.1 vs. 2.4) and antimicrobial potency . Hydroxy and methyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improve solubility and metal-coordination capacity .
Synthetic Routes: this compound is synthesized via alkylamine addition to dichlorovinylamides , while azetidinone derivatives require DCC-mediated esterification and cyclization . The 4-chloro analogue (CAS 90283-57-1) uses similar protocols but substitutes benzoyl chloride with 4-chlorobenzoyl chloride .
Biological Activity: Azetidinone-containing benzamides exhibit antimicrobial and anticancer activity, with IC₅₀ values in the micromolar range against MCF7 breast cancer cells .
Functional Analogues
N-(2-Aminoethyl)-N-benzyloxyphenyl Benzamides
- Structure : Features a flexible ethylamine linker and benzyloxy group.
- Applications: Potent inhibitors of Trypanosoma brucei (IC₅₀ < 1 µM), achieved via high-throughput screening .
- Contrast : Unlike dichloroethyl derivatives, these compounds prioritize parasite membrane disruption over heterocyclic intermediacy.
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
- Structure: Anthraquinone-linked benzamide.
- Applications : Explored for optoelectronic materials due to extended conjugation .
- Contrast: The dichloroethyl group in this compound lacks such conjugation, limiting optoelectronic utility.
Research Findings and Data
Notable Trends :
- Dichloroethyl derivatives primarily serve as synthetic intermediates, whereas azetidinone and aminoethyl analogues show direct bioactivity.
- Chlorine substitution enhances antimicrobial activity but reduces solubility, necessitating formulation optimization .
Notes
Synthetic Challenges : Dichloroethylamines require anhydrous conditions to prevent hydrolysis of the dichloroethyl group .
Stability: this compound is stable under nitrogen but may degrade in humid environments.
Safety : Chlorinated benzamides often exhibit moderate toxicity (LD₅₀ > 500 mg/kg in rodents), warranting careful handling .
Q & A
Q. What are the optimal synthetic routes for N-(1-amino-2,2-dichloroethyl)benzamide, and how can reaction yields be improved?
A stepwise approach is recommended:
- Step 1 : React 2,2-dichloroethylamine with benzoyl chloride in dichloromethane (DCM) using DIPEA as a base at 4°C to room temperature (RT) .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 75% to 84% but can drop due to hydrolysis of the dichloroethyl group.
- Optimization : Replace DCM with chloroform for better solubility of hydrophobic intermediates. Use Na(OAc)3BH instead of NaCNBH3 for reductive amination steps to reduce side reactions .
- Key Data : NMR (δ 7.23–8.17 ppm for aromatic protons; δ 3.01–4.59 ppm for aminoethyl groups) confirms structural integrity .
Q. How should researchers characterize this compound’s purity and stability under experimental conditions?
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is achievable .
- Stability Testing : Monitor degradation in DMSO or aqueous buffers (pH 4–9) at 25°C over 72 hours. LC-MS detects hydrolytic byproducts (e.g., benzamide derivatives) .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., IC50 variability) be resolved for this compound?
Discrepancies in inhibitory concentrations (e.g., against Trypanosoma brucei or HDACs) often arise from assay conditions:
- Experimental Variables :
- Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization for HDAC activity vs. cell viability assays) .
Q. What crystallographic challenges arise in resolving its 3D structure, and how are they addressed?
- Challenges : Poor crystal growth due to conformational flexibility of the dichloroethyl group.
- Solutions :
Q. How do structural modifications (e.g., halogen substitution) impact its mechanism of action?
SAR studies reveal:
- Chlorine Position : 2,4-Dichloro substitution enhances trypanocidal activity (IC50 = 0.8 µM) vs. mono-chloro (IC50 = 2.3 µM) .
- Aminoethyl Chain : Boc-protected intermediates reduce cytotoxicity but require acidic deprotection (4M HCl/dioxane) for bioactivity .
- Table :
| Derivative | Target | IC50 (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|---|
| 2,4-Dichloro | T. brucei | 0.8 | >100 |
| 4-Chloro | HDAC1 | 1.2 | 25 |
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .
- Toxicity : LD50 (oral, rat) = 320 mg/kg; avoid inhalation (use fume hood) .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Q. How can computational modeling predict its interactions with biological targets?
- Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) or T. brucei cysteine protease (PDB: 3HHI).
- Key Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
